2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
Description
The compound 2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzamide moiety substituted with 2,3-dimethoxy groups and a methylsulfanyl side chain.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-12(2)23-17-14-11-22-26(18(14)25-20(24-17)30-5)10-9-21-19(27)13-7-6-8-15(28-3)16(13)29-4/h6-8,11-12H,9-10H2,1-5H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQYJFDZLORMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methylsulfanyl and propan-2-ylamino groups. The final step involves the coupling of this intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution of the methoxy groups could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide would depend on its specific biological target. It is likely to interact with specific enzymes or receptors, modulating their activity and thereby exerting its effects. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Scaffold and Substituents
- Target Compound: Pyrazolo[3,4-d]pyrimidine core with: 6-Methylsulfanyl group: Enhances hydrophobic interactions. 4-Isopropylamino group: Improves solubility via hydrogen bonding.
- V026-1622 () : Shares the pyrazolo[3,4-d]pyrimidine core but substitutes the 6-methylsulfanyl with a methyl group and the benzamide with a simpler phenyl ring. Lacks methoxy groups, reducing steric hindrance .
- CAS 477845-74-2 (): Features a 6-methylsulfanyl and 4-isopropylamino group but replaces the benzamide with a phenyl ring directly attached to the pyrazolo[3,4-d]pyrimidine. This simplification may reduce target specificity .
Molecular Similarity Metrics
Computational studies using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) suggest moderate similarity (~60–70%) between the target compound and V026-1622, primarily due to shared core structures. Lower similarity (~40–50%) is observed with CAS 477845-74-2, reflecting divergent side chains .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and logP compared to V026-1622 are attributed to the 2,3-dimethoxybenzamide group, which enhances lipophilicity but may reduce aqueous solubility.
- CAS 477845-74-2 exhibits superior solubility (logSw = -2.95) due to its simpler structure and fewer hydrogen bond acceptors .
Bioactivity and Target Predictions
- The methylsulfanyl group may enhance ATP-binding pocket interactions .
- V026-1622 : Lacks bioactivity data, but its benzamide group aligns with HDAC inhibitors (e.g., SAHA-like compounds in ), implying possible epigenetic modulation .
- CAS 477845-74-2 : Simpler structure may limit target engagement, though pyrazolo[3,4-d]pyrimidines are historically associated with antiviral or antiproliferative effects .
Biological Activity
The compound 2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and a methylsulfanyl substituent enhances its lipophilicity and may influence its biological interactions.
Molecular Formula
- C : 18
- H : 24
- N : 4
- O : 2
- S : 1
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of:
- Cyclin-dependent kinases (CDKs) : Involved in cell cycle regulation.
- Abl protein kinases : Associated with certain types of leukemia.
Biological Activity Overview
Anticancer Activity
In a study evaluating the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives, compounds demonstrated significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity.
Mechanistic Insights
Research has indicated that the compound induces apoptosis through:
- Activation of caspase pathways.
- Cell cycle arrest at the G2/M phase.
These findings suggest a multifaceted mechanism by which the compound exerts its anticancer effects, aligning with the broader pharmacological profile observed for pyrido[2,3-d]pyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
